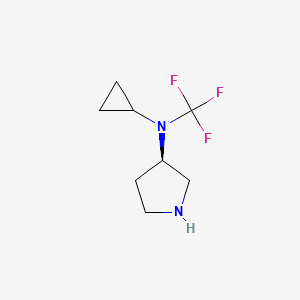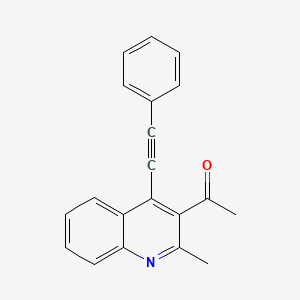![molecular formula C8H9N3OS B13962114 4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
4-Methoxythieno[3,4-b]pyridine-5,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxythieno[3,4-b]pyridine-5,7-diamine is a heterocyclic compound that features a thieno[3,4-b]pyridine core with methoxy and diamine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxythieno[3,4-b]pyridine-5,7-diamine typically involves the construction of the thieno[3,4-b]pyridine core followed by the introduction of methoxy and diamine groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, the thieno ring can be formed through a series of cyclization reactions. The methoxy group is then introduced via methylation, and the diamine groups are added through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxythieno[3,4-b]pyridine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and diamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives.
Applications De Recherche Scientifique
4-Methoxythieno[3,4-b]pyridine-5,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methoxythieno[3,4-b]pyridine-5,7-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.
Methoxypyridine derivatives: These compounds have a methoxy group attached to a pyridine ring but lack the thieno ring.
Uniqueness
4-Methoxythieno[3,4-b]pyridine-5,7-diamine is unique due to the combination of its thieno[3,4-b]pyridine core with methoxy and diamine groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
4-methoxythieno[3,4-b]pyridine-5,7-diamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-4-2-3-11-6-5(4)7(9)13-8(6)10/h2-3H,9-10H2,1H3 |
Clé InChI |
YYLMAMJCNWTXTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=NC2=C(SC(=C12)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane](/img/structure/B13962043.png)
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)

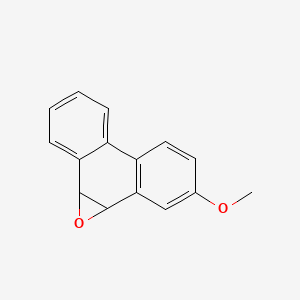
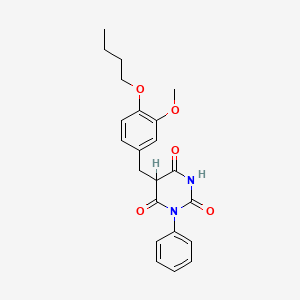

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
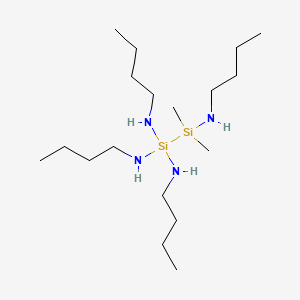
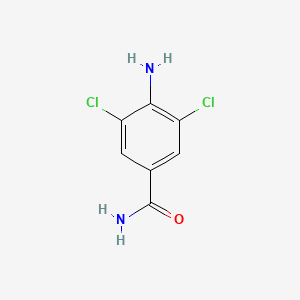
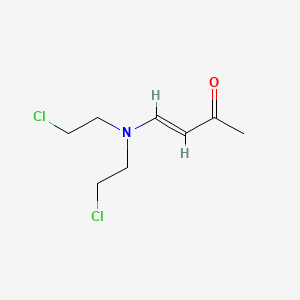
![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
